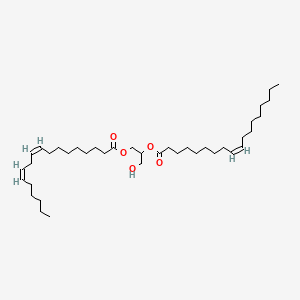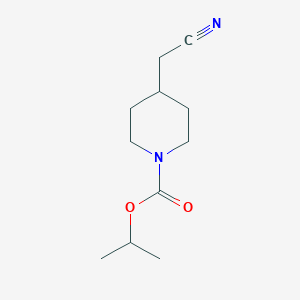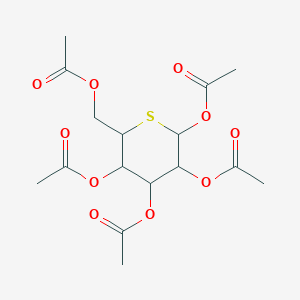
4-Bromo-2-ethylphenylboronic acid
Übersicht
Beschreibung
4-Bromo-2-ethylphenylboronic acid (BEPBA) is an organic compound that belongs to the family of boronic acids. It is a white crystalline powder that is soluble in organic solvents such as methanol and dichloromethane. BEPBA has been widely used in scientific research for its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
- Role of 4-Bromo-2-ethylphenylboronic acid : This compound serves as a boron reagent in SM coupling reactions. It participates in the formation of C–C bonds, allowing the synthesis of diverse organic molecules with high functional group tolerance and mild reaction conditions .
- Role of 4-Bromo-2-ethylphenylboronic acid : By catalytic protodeboronation, this compound enables the formal anti-Markovnikov hydromethylation of alkenes. It pairs with a Matteson–CH₂–homologation to achieve this transformation, which has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .
- Role of 4-Bromo-2-ethylphenylboronic acid : This compound can be converted into a range of functional groups, including oxidations, aminations, halogenations, and C–C bond formations (alkenylations, alkynylations, and arylations). Its stability and ease of purification make it attractive for chemical transformations .
- Role of 4-Bromo-2-ethylphenylboronic acid : It has been used in the formal total synthesis of natural products such as δ-®-coniceine and indolizidine 209B .
Suzuki–Miyaura Coupling
Hydromethylation of Alkenes
Functional Group Transformations
Total Synthesis of Natural Products
Boronic Acid Sensing
Wirkmechanismus
Target of Action
The primary target of 4-Bromo-2-ethylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of 4-Bromo-2-ethylphenylboronic acid involves its interaction with the metal catalyst in the SM coupling reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 4-Bromo-2-ethylphenylboronic acid is the SM coupling reaction . This reaction is a key process in the synthesis of complex organic compounds . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The result of the action of 4-Bromo-2-ethylphenylboronic acid is the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of complex organic compounds, contributing to various fields of organic chemistry .
Action Environment
The action of 4-Bromo-2-ethylphenylboronic acid is influenced by the reaction conditions of the SM coupling . The reaction conditions are exceptionally mild and functional group tolerant, contributing to the broad application of SM coupling . The compound is also generally environmentally benign, making it a preferred choice in green chemistry .
Eigenschaften
IUPAC Name |
(4-bromo-2-ethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5,11-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGYIJZICSGUFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)CC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethylphenylboronic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B3207606.png)
![7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3207614.png)
![Ethyl 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B3207620.png)





![4-[(3,4-Dichlorophenyl)methoxy]piperidine](/img/structure/B3207671.png)



![2-[Ethyl-(2-methoxy-benzyl)-amino]-ethanol](/img/structure/B3207700.png)
![spiro[3H-chromene-2,3'-pyrrolidine]-4-one](/img/structure/B3207707.png)